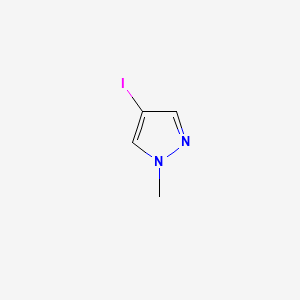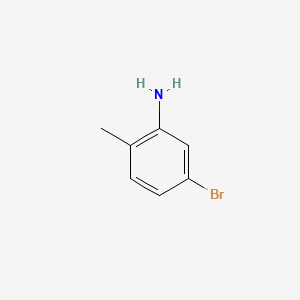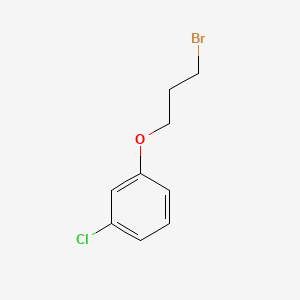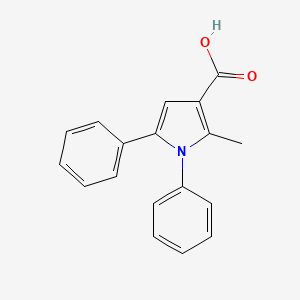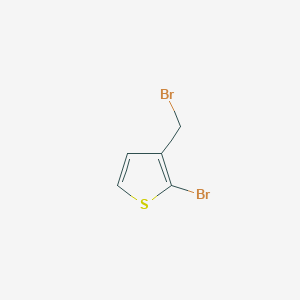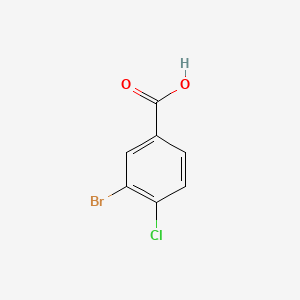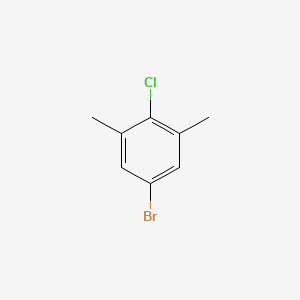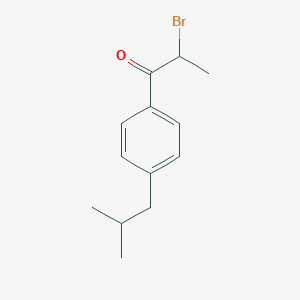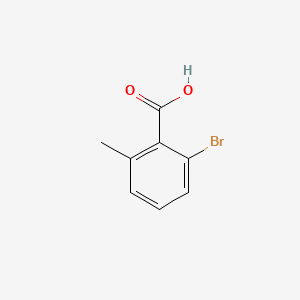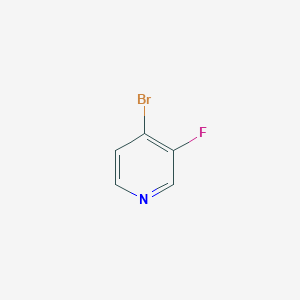
4-ブロモ-3-フルオロピリジン
概要
説明
4-Bromo-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and bromine atoms, respectively.
科学的研究の応用
4-Bromo-3-fluoropyridine is utilized in various scientific research applications:
生化学分析
Biochemical Properties
4-Bromo-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Bromo-3-fluoropyridine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules such as proteins and nucleic acids . These interactions are essential for understanding the compound’s metabolic pathways and potential effects on cellular function.
Cellular Effects
The effects of 4-Bromo-3-fluoropyridine on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth, differentiation, and apoptosis. 4-Bromo-3-fluoropyridine can modulate the activity of key proteins in this pathway, leading to changes in gene expression and cellular metabolism . Additionally, the compound has been found to affect the expression of genes involved in oxidative stress response, further highlighting its impact on cellular function.
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluoropyridine exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, 4-Bromo-3-fluoropyridine has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction and cellular communication . This inhibition can lead to alterations in cellular signaling and gene expression. Additionally, the compound can bind to DNA and RNA, potentially affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-3-fluoropyridine in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These products can have different biochemical properties and effects on cellular function compared to the parent compound . Long-term studies have shown that 4-Bromo-3-fluoropyridine can induce changes in cellular metabolism and gene expression, which may persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 4-Bromo-3-fluoropyridine can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with critical biomolecules. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur.
Metabolic Pathways
4-Bromo-3-fluoropyridine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites may be further conjugated with other molecules, such as glutathione, to facilitate their excretion from the body. The interaction of 4-Bromo-3-fluoropyridine with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-3-fluoropyridine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-Bromo-3-fluoropyridine may bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluoropyridine is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various signaling mechanisms . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in directing 4-Bromo-3-fluoropyridine to specific organelles. The localization of the compound can affect its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluoropyridine can be synthesized through several methods. One common approach involves the halogenation of 3-fluoropyridine. The reaction typically uses bromine in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-fluoropyridine often involves large-scale halogenation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent production quality .
化学反応の分析
Types of Reactions: 4-Bromo-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Palladium-Catalyzed Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and other nucleophiles.
Palladium-Catalyzed Reactions: Palladium catalysts, such as palladium acetate, are used along with appropriate ligands and bases.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-substituted pyridines.
Coupling Reactions: Biaryl compounds are commonly formed.
作用機序
The mechanism of action of 4-Bromo-3-fluoropyridine depends on its specific application. In chemical reactions, the presence of both bromine and fluorine atoms influences its reactivity and interaction with other molecules. The electron-withdrawing nature of the fluorine atom and the reactivity of the bromine atom make it a versatile intermediate in various synthetic pathways .
類似化合物との比較
3,4-Difluoropyridine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-5-fluoropyridine: Another halogenated pyridine with different substitution patterns, affecting its chemical behavior.
Uniqueness: 4-Bromo-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in synthesis and research .
特性
IUPAC Name |
4-bromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLOMVIUENUOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382484 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2546-52-3 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


